TRC160334

Description

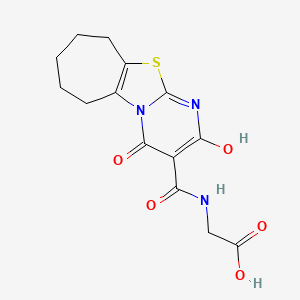

The exact mass of the compound Unii-692H4HF1JI is 337.07324176 g/mol and the complexity rating of the compound is 695. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(5-hydroxy-3-oxo-8-thia-2,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),4,6-triene-4-carbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c18-9(19)6-15-11(20)10-12(21)16-14-17(13(10)22)7-4-2-1-3-5-8(7)23-14/h21H,1-6H2,(H,15,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGVHWUWINDVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC3=NC(=C(C(=O)N23)C(=O)NCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293289-69-6 | |

| Record name | TRC-160334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293289696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRC-160334 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/692H4HF1JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TRC160334: A Novel HIF-1α Stabilizer for Intestinal Barrier Protection

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The integrity of the intestinal epithelial barrier is paramount for maintaining gut homeostasis and preventing the translocation of luminal antigens that can trigger inflammation. Compromised barrier function is a hallmark of inflammatory bowel disease (IBD). TRC160334, a novel small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, has emerged as a promising therapeutic agent for protecting and restoring intestinal barrier function. By stabilizing the alpha subunit of HIF-1 (HIF-1α), this compound activates a cascade of downstream genes that enhance epithelial cell survival, fortify tight junctions, and mitigate inflammatory damage. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and a visual representation of the involved signaling pathways.

Core Mechanism of Action: HIF-1α Stabilization

Under normal oxygen conditions (normoxia), HIF-1α is continuously hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic or inflammatory states, PHD activity is reduced, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

This compound acts as a potent inhibitor of PHD enzymes, thereby mimicking a hypoxic state and leading to the stabilization and activation of HIF-1α even under normoxic conditions. This activation is central to the therapeutic effects of this compound in the context of intestinal barrier protection.[1][2][3]

Signaling Pathway of this compound Action

Downstream Effects on Intestinal Barrier Function

The activation of HIF-1α by this compound initiates the transcription of a suite of genes that collectively enhance the intestinal barrier.[4][5]

Upregulation of Cytoprotective Proteins

One of the key target genes of HIF-1α is Heat Shock Protein 70 (HSP70).[6] HSP70 is a molecular chaperone that plays a critical role in protecting intestinal epithelial cells from stress-induced apoptosis and in maintaining the integrity of tight junctions.[6] Studies have shown that this compound treatment leads to a significant induction of HSP70 in the inflamed colon.[6][7]

Fortification of Tight Junctions

Tight junctions are multiprotein complexes that seal the paracellular space between intestinal epithelial cells, thereby regulating intestinal permeability. HIF-1α has been shown to directly regulate the expression of key tight junction proteins, including claudin-1 .[8][9] Claudin-1 is a critical component for the barrier function of tight junctions.[8] By upregulating claudin-1 and potentially other tight junction components, HIF-1α stabilization strengthens the epithelial barrier. Furthermore, the induced HSP70 can interact with and stabilize tight junction proteins like ZO-1, further contributing to barrier integrity.[10]

HIF-1α-Mediated Intestinal Barrier Protection Pathway

Preclinical Efficacy Data

The therapeutic potential of this compound has been evaluated in murine models of colitis, which are characterized by significant intestinal barrier dysfunction.

TNBS-Induced Colitis Model

In the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which mimics Crohn's disease, prophylactic treatment with this compound demonstrated significant protection against colonic damage.[6][7]

| Parameter | Vehicle Control | This compound (5 mg/kg) | p-value |

| Percent Change in Body Weight | -10% | Maintained | < 0.05 |

| Disease Activity Index (DAI) | High | Significantly Reduced | < 0.05 |

| Macroscopic Score | Severe Damage | Significantly Reduced | < 0.05 |

| Histological Score | Severe Inflammation & Ulceration | Significantly Reduced | < 0.05 |

| Table 1: Summary of this compound Efficacy in TNBS-Induced Colitis in Mice.[6][7] |

DSS-Induced Colitis Model

In the dextran sulfate sodium (DSS)-induced colitis model, which resembles ulcerative colitis, therapeutic administration of this compound after disease induction also resulted in significant improvements.[6][7]

| Parameter | Vehicle Control | This compound (2 mg/kg) | This compound (5 mg/kg) | p-value |

| Percent Change in Body Weight | Significant Loss | Attenuated Loss | Attenuated Loss | < 0.05 |

| Disease Activity Index (DAI) | High | Significantly Reduced | Significantly Reduced | < 0.05 |

| Macroscopic Score | Severe Damage | Dose-dependent Reduction | Dose-dependent Reduction | < 0.05 |

| Histological Score | Severe Inflammation & Crypt Loss | Dose-dependent Improvement | Dose-dependent Improvement | < 0.05 |

| Table 2: Summary of this compound Efficacy in DSS-Induced Colitis in Mice.[6][7] |

Detailed Experimental Protocols

Induction of Colitis in Mice

-

Animals: 8-10 week old C57BL/6 mice.

-

Induction: Administer 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.

-

Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

-

Endpoint: Mice are typically sacrificed at the end of the DSS administration period or a few days after, depending on the study design. The colon is collected for macroscopic and histological analysis.

-

Animals: 8-10 week old BALB/c or SJL/J mice.

-

Presensitization (Optional): Apply a solution of 1% TNBS in acetone and olive oil to a shaved area of the abdomen one week prior to intrarectal administration.

-

Induction:

-

Fast mice overnight.

-

Anesthetize the mouse.

-

Slowly administer 100 µL of 2.5% TNBS in 50% ethanol intrarectally via a catheter inserted approximately 4 cm into the colon.

-

Keep the mouse in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.

-

-

Monitoring: Monitor body weight and clinical signs of colitis daily.

-

Endpoint: Sacrifice mice 3-5 days after TNBS administration for colon collection and analysis.

Assessment of Intestinal Permeability (FITC-Dextran Assay)

-

Preparation: Fast mice for 4-6 hours with free access to water.

-

Baseline Blood Sample: Collect a small volume of blood (e.g., via tail vein) to serve as a baseline.

-

Gavage: Administer fluorescein isothiocyanate (FITC)-dextran (4 kDa) by oral gavage at a dose of 44 mg/100 g body weight.

-

Blood Collection: At a defined time point (e.g., 4 hours) after gavage, collect blood via cardiac puncture under terminal anesthesia.

-

Plasma Preparation: Centrifuge the blood to separate the plasma.

-

Fluorometric Analysis:

-

Dilute the plasma with PBS.

-

Measure the fluorescence of the plasma samples using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

-

Calculate the concentration of FITC-dextran in the plasma using a standard curve.

-

Increased plasma FITC-dextran concentration indicates higher intestinal permeability.

-

Experimental Workflow for Preclinical Evaluation of this compound

Histological Scoring of Colitis

-

Tissue Preparation: Fix colon samples in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections. Stain with hematoxylin and eosin (H&E).

-

Scoring Criteria: Evaluate the sections based on the following criteria:

-

Severity of Inflammation (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe.

-

Extent of Inflammation (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.

-

Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.

-

Percentage of Area Involved (0-4): 0 = 0%, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.

-

-

Total Score: Sum the scores for each criterion to obtain a total histological score.

Western Blot for HSP70

-

Protein Extraction: Homogenize colon tissue samples in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for diseases characterized by intestinal barrier dysfunction, such as IBD. Its mechanism of action, centered on the stabilization of HIF-1α, offers a multifaceted approach to barrier protection by enhancing cellular defense mechanisms and fortifying the physical barrier of the intestinal epithelium. The preclinical data strongly support its efficacy in attenuating colitis and associated intestinal damage.

Future research should focus on elucidating the full spectrum of HIF-1α target genes involved in intestinal barrier regulation and further investigating the long-term safety and efficacy of this compound in more complex preclinical models. Ultimately, clinical trials will be necessary to translate these promising preclinical findings into a novel therapy for patients suffering from IBD and other conditions associated with a compromised intestinal barrier.

References

- 1. Hypoxia and HIF-1 as key regulators of gut microbiota and host interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hypoxia Inducible Factor-1α: The Curator of Gut Homeostasis [frontiersin.org]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. HIF-dependent regulation of claudin-1 is central to intestinal epithelial tight junction integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HIF-dependent regulation of claudin-1 is central to intestinal epithelial tight junction integrity | CiNii Research [cir.nii.ac.jp]

- 9. Epithelial Barrier Regulation by Hypoxia-Inducible Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multivalent protein–protein interactions are pivotal regulators of eukaryotic Hsp70 complexes - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of TRC160334 in Inflammatory Bowel Disease: A Technical Overview

This technical guide provides an in-depth analysis of the preclinical studies evaluating TRC160334, a novel hypoxia-inducible factor (HIF) hydroxylase inhibitor, in the context of inflammatory bowel disease (IBD). The data presented herein is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's mechanism of action, experimental validation, and therapeutic potential.

Introduction: Targeting Hypoxia-Inducible Factor in IBD

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is mucosal hypoxia. The cellular response to low oxygen is primarily mediated by the hypoxia-inducible factor (HIF) transcription factors. Activation of HIF has been shown to be crucial for maintaining intestinal barrier function and can ameliorate colitis symptoms.[1][2][3][4][5]

This compound is a novel, orally administered small molecule that inhibits HIF hydroxylase. This inhibition leads to the stabilization and activation of HIF-1α, which in turn upregulates a suite of protective genes.[1][2][3][4] Preclinical studies have demonstrated the therapeutic potential of this compound in clinically relevant animal models of IBD.[1][2][3][4]

Mechanism of Action: The HIF-1α Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, or through pharmacological inhibition of PHDs by agents like this compound, HIF-1α is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in barrier protection, such as heat shock protein 70 (HSP70), intestinal trefoil factor, and multidrug resistance gene 1.[1][5][6]

Preclinical Efficacy in Murine Models of Colitis

The efficacy of this compound was evaluated in two distinct and well-established mouse models of colitis: a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced model, which mimics Crohn's disease, and a dextran sulfate sodium (DSS)-induced model, which simulates ulcerative colitis.[1][2][3][4]

TNBS-Induced Colitis (Crohn's Disease Model)

A prophylactic treatment regimen was employed in this model to assess the protective effects of this compound.

The study protocols were approved by the Institutional Animal Ethics Committee of Torrent Pharmaceuticals Limited.[1] Male BALB/c mice were used for this study. Colitis was induced by intra-rectal administration of TNBS. This compound was administered orally.[1]

Treatment with this compound resulted in a significant improvement in all measured disease endpoints compared to the vehicle-treated group.

| Parameter | Vehicle Control (TNBS) | This compound Treated (TNBS) | P-value |

| Disease Activity Index (DAI) | High | Significantly Reduced | < 0.05 |

| Macroscopic Score | High | Significantly Reduced | < 0.05 |

| Microscopic Score | High | Significantly Reduced | < 0.05 |

| Body Weight Change (%) | ~ -21.6% | ~ -13.1% | < 0.05 |

| Survival Rate (%) | 18% | 42% | Significant |

| Data is compiled from the findings presented in the preclinical studies.[1][7] |

DSS-Induced Colitis (Ulcerative Colitis Model)

A therapeutic treatment regimen was utilized in this model to evaluate the efficacy of this compound in an established disease state.

References

- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Hypoxia inducible factor prolyl hydroxylases in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-Inducible Factor 1-Alpha Stabilizers in the Treatment of Inflammatory Bowel Diseases: Oxygen as a Novel IBD Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacodynamics of TRC160334

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRC160334 is a novel, orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[1][2] Its mechanism of action centers on the stabilization of the alpha subunit of HIF (HIF-α), a key transcription factor in the cellular response to hypoxia.[2][3] This stabilization leads to the activation of a cascade of genes that promote cellular adaptation and survival under ischemic or inflammatory conditions.[2] Preclinical studies have demonstrated the therapeutic potential of this compound in models of inflammatory bowel disease (IBD) and acute kidney injury (AKI).[3] This document provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, key experimental findings, and detailed methodologies.

Mechanism of Action: HIF-α Stabilization

Under normoxic conditions, HIF-α is continuously hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation.[4][5] In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[4][5] This HIF-α/β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[4][5]

This compound mimics the hypoxic state by inhibiting PHD enzymes.[2] This inhibition prevents the hydroxylation and subsequent degradation of HIF-α, leading to its stabilization and the activation of downstream target genes.[2][3] These genes are involved in various physiological processes, including angiogenesis, erythropoiesis, cell survival, and metabolism, which are crucial for tissue protection and repair.[2]

Preclinical Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in preclinical models of inflammatory bowel disease and acute kidney injury.

Inflammatory Bowel Disease (IBD)

This compound has demonstrated efficacy in murine models of colitis, which simulate human Crohn's disease and ulcerative colitis.[1][6]

In the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which mimics Crohn's disease, prophylactic treatment with this compound resulted in significant improvements in disease parameters.[1][6]

| Parameter | Observation | Reference |

| Body Weight | Attenuated the rate of fall in body weight. | [1][6][7] |

| Disease Activity Index (DAI) | Significantly reduced DAI scores. | [1][6][7] |

| Colonic Damage | Ameliorated macroscopic and microscopic scores of colonic damage. | [1][6][7] |

| Survival Rate | Improved survival rate compared to the vehicle group. | [8] |

| HSP70 Induction | Induced cytoprotective heatshock protein 70 in the inflamed colon. | [1][6][7][9] |

In the dextran sulfate sodium (DSS)-induced colitis model, which resembles ulcerative colitis, therapeutic administration of this compound also led to positive outcomes.[1][6]

| Parameter | Observation | Reference |

| Body Weight | Attenuated the rate of fall in body weight. | [1][6][7] |

| Disease Activity Index (DAI) | Successfully prevented the increase in DAI scores. | [1][6][7] |

| Colonic Damage | Reduced macroscopic and microscopic scores of colonic damage. | [1][6][7] |

| HSP70 Induction | Induced cytoprotective heatshock protein 70 in the inflamed colon. | [1][6][7][9] |

Acute Kidney Injury (AKI)

This compound has shown protective effects in a rat model of ischemia/reperfusion-induced AKI.[3]

| Parameter | Observation | Reference |

| Renal Injury | Significant reduction in renal injury with both pre- and post-ischemia treatment. | [3] |

| Serum Creatinine | Remarkable reduction in serum creatinine levels. | [3] |

| Urine Output | Significantly improved urine output. | [3] |

| HIF-α Stabilization | In vitro, this compound treatment of Hep3B cells resulted in the stabilization of HIF-α. | [3] |

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the pharmacodynamics of this compound.

In Vivo Models

This model is used to simulate Crohn's disease.[1][6]

-

Animals: Male BALB/c mice are used.[6]

-

Induction: Colitis is induced by intrarectal administration of TNBS in ethanol.[6]

-

Treatment: this compound is administered orally, typically in a prophylactic regimen starting before or at the time of TNBS administration.[1][6]

-

Endpoints: Animals are monitored for body weight, Disease Activity Index (DAI), and survival.[6][8] At the end of the study, colonic tissue is collected for macroscopic and microscopic scoring of inflammation and damage, as well as for the analysis of protein expression (e.g., HSP70).[6]

This model is employed to simulate ulcerative colitis.[1][6]

-

Animals: Female BALB/c mice are typically used.[6]

-

Induction: Colitis is induced by administering DSS in the drinking water for a specified period.[6]

-

Treatment: this compound is administered orally in a therapeutic regimen, starting after the induction of colitis.[1][6]

-

Endpoints: Key parameters monitored include body weight and DAI.[6] Upon study completion, colonic tissues are excised for macroscopic and microscopic evaluation and protein analysis.[6]

This model is utilized to assess the therapeutic potential of this compound in acute kidney injury.[3]

-

Animals: Rats are used for this model.[3]

-

Procedure: Ischemia is induced by clamping the renal artery for a defined duration, followed by reperfusion.[3]

-

Treatment: this compound is administered either before the onset of ischemia (pre-treatment) or after reperfusion (post-treatment).[3]

-

Endpoints: The primary outcomes measured are serum creatinine and urine output to assess renal function.[3]

In Vitro Assays

This assay is performed to confirm the mechanism of action of this compound.[3]

-

Cell Line: Hep3B cells are commonly used.[3]

-

Treatment: Cells are treated with varying concentrations of this compound.[3]

-

Analysis: The level of HIF-α protein is measured, typically by Western blotting, to determine if this compound treatment leads to its accumulation.[3]

Signaling Pathways

The therapeutic effects of this compound are mediated by the upregulation of HIF-dependent genes that play a role in tissue protection and repair.

In the context of IBD, HIF-1 activation has been shown to enhance intestinal barrier function by upregulating genes such as those for mucins and tight junction proteins.[5] It also plays a role in modulating the immune response and promoting tissue repair.[8][10] The induction of cytoprotective proteins like HSP70 is another important downstream effect.[1][6][7][9]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the stabilization of HIF-α. Preclinical studies have provided robust evidence of its efficacy in models of inflammatory bowel disease and acute kidney injury. The pharmacodynamic effects, including improved tissue integrity, reduced inflammation, and enhanced cell survival, highlight its potential for clinical development in treating diseases characterized by hypoxia and inflammation. Further investigation, including clinical trials, is warranted to establish its safety and efficacy in human populations.

References

- 1. researchgate.net [researchgate.net]

- 2. cdsco.gov.in [cdsco.gov.in]

- 3. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Hypoxia inducible factor prolyl hydroxylases in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Hypoxia-Inducible Factor 1-Alpha Stabilizers in the Treatment of Inflammatory Bowel Diseases: Oxygen as a Novel IBD Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Research of TRC160334 for Crohn's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract, leading to debilitating symptoms and complications. Current therapeutic strategies often involve immunosuppression, which can be associated with significant side effects and loss of response over time. TRC160334 is a novel, orally administered small molecule being investigated for the treatment of IBD. This document provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Core Compound Information

-

Compound Name: this compound

-

Chemical Name: [(2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H,5H-10-thia-1,4a-diaza-benzo[a]azulene-3-carbonyl)-amino]-acetic acid[1]

-

Therapeutic Target: Hypoxia-inducible factor (HIF) prolyl-hydroxylase[2][3]

Mechanism of Action: HIF-1α Stabilization

This compound is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylases.[2][3] Under normoxic conditions, HIF-1α, a key transcription factor in the cellular response to hypoxia, is hydroxylated by prolyl-hydroxylases, leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting these enzymes, this compound stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[1] This leads to the upregulation of a suite of protective genes, including heat shock protein 70 (Hsp70), which plays a crucial role in maintaining intestinal barrier function and cellular protection against stress.[2][3]

Preclinical Efficacy in a Crohn's Disease Model

The efficacy of this compound was evaluated in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model, which is a well-established model for Crohn's disease.[2][3]

Experimental Protocol: TNBS-Induced Colitis

A prophylactic efficacy study was conducted using male BALB/c mice.[2] Colitis was induced by a single intra-rectal administration of TNBS in 50% ethanol. The control group received the vehicle, while the treatment group received this compound orally. The study evaluated several key endpoints to assess the severity of colitis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the TNBS-induced colitis study.[2]

Table 1: Effect of this compound on Body Weight Change in TNBS-Induced Colitis

| Treatment Group | Day 0 | Day 1 | Day 2 | Day 3 | Day 4 |

| Vehicle | 0% | -10.2% ± 1.5% | -15.8% ± 1.8% | -19.5% ± 1.7% | -21.6% ± 1.6% |

| This compound | 0% | -8.5% ± 1.2% | -10.1% ± 1.5% | -11.8% ± 1.6% | -13.1% ± 1.8% |

| p < 0.05 vs. Vehicle |

Table 2: Effect of this compound on Disease Activity Index (DAI) in TNBS-Induced Colitis

| Treatment Group | Mean DAI Score |

| Vehicle | 3.8 ± 0.2 |

| This compound | 2.1 ± 0.3 |

| p < 0.05 vs. Vehicle |

Table 3: Effect of this compound on Macroscopic and Microscopic Scores in TNBS-Induced Colitis

| Treatment Group | Mean Macroscopic Score | Mean Histological Score |

| Vehicle | 4.5 ± 0.3 | 4.2 ± 0.4 |

| This compound | 2.3 ± 0.4 | 2.1 ± 0.5 |

| *p < 0.05 vs. Vehicle |

Preclinical Efficacy in a General Colitis Model

This compound was also evaluated in a dextran sulfate sodium (DSS)-induced colitis model, which is more representative of ulcerative colitis but provides additional evidence of its anti-inflammatory effects in the colon.[2][3]

Experimental Protocol: DSS-Induced Colitis

A therapeutic efficacy study was performed in female BALB/c mice.[2] Colitis was induced by administering 5% DSS in drinking water for 11 days. Treatment with this compound (2 mg/kg/day and 5 mg/kg/day) or vehicle was initiated on day 5, after the onset of disease.[2]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the DSS-induced colitis study.[2]

Table 4: Effect of this compound on Body Weight Change in DSS-Induced Colitis

| Treatment Group | Percent Body Weight Change (Day 11) |

| Vehicle | -18.9% ± 2.1% |

| This compound (2 mg/kg/day) | -14.3% ± 1.9% |

| This compound (5 mg/kg/day) | -11.8% ± 1.5% |

| p < 0.05 vs. Vehicle |

Table 5: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis

| Treatment Group | Mean DAI Score (Day 11) |

| Vehicle | 8.5 ± 0.6 |

| This compound (2 mg/kg/day) | 6.2 ± 0.7 |

| This compound (5 mg/kg/day) | 4.9 ± 0.5 |

| *p < 0.05 vs. Vehicle |

Table 6: Effect of this compound on Macroscopic and Microscopic Scores in DSS-Induced Colitis

| Treatment Group | Mean Macroscopic Score | Mean Histological Score |

| Vehicle | 8.1 ± 0.5 | 7.9 ± 0.4 |

| This compound (2 mg/kg/day) | 5.9 ± 0.6 | 5.5 ± 0.7 |

| This compound (5 mg/kg/day) | 4.2 ± 0.5 | 4.1 ± 0.6 |

| *p < 0.05 vs. Vehicle |

Pharmacokinetics and In Vitro Studies

As of the latest available public information, specific pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and in vitro data for this compound in the context of IBD models have not been published. Such data would be crucial for a complete understanding of the drug's profile and for designing clinical trials.

Clinical Development Status

A Phase 2 clinical trial of this compound in patients with active ulcerative colitis was reported to be initiated in India in 2019.[1] However, the results of this trial have not yet been made publicly available. There is no specific information in the public domain regarding clinical trials of this compound for Crohn's disease.

Conclusion

Early-stage research on this compound demonstrates its potential as a novel therapeutic agent for Crohn's disease. Its mechanism of action, centered on the stabilization of HIF-1α, offers a targeted approach to enhancing the protective mechanisms of the intestinal barrier. Preclinical studies in a mouse model of Crohn's disease have shown significant improvements in key disease parameters, including body weight, disease activity index, and colonic damage scores.[2] While the currently available data is promising, further studies are needed to elucidate its pharmacokinetic profile, in vitro effects on human intestinal cells, and its safety and efficacy in clinical trials for Crohn's disease.

References

Methodological & Application

Application Notes and Protocols for TRC160334 in a DSS-Induced Colitis Model

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dextran sulfate sodium (DSS)-induced colitis is a widely utilized preclinical model that mimics many of the clinical and histological features of human ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD). This model is characterized by damage to the colonic epithelial monolayer, leading to inflammation and ulceration.[1][2][3] TRC160334 is a novel, orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase.[4][5][6] By inhibiting this enzyme, this compound leads to the stabilization and activation of HIF, a transcription factor that plays a critical role in cellular adaptation to low oxygen levels and has been shown to be protective in mucosal injury.[4][5][7] Activated HIF is linked to improved intestinal barrier function and mucosal healing, making this compound a promising therapeutic candidate for IBD.[4][5][6] One of the downstream effects of this compound treatment is the induction of the cytoprotective heatshock protein 70 (HSP70) in the inflamed colon.[4][5][6]

These application notes provide a detailed protocol for evaluating the therapeutic efficacy of this compound in the DSS-induced colitis mouse model, along with methods for assessing disease activity and relevant biomarkers.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a study evaluating the therapeutic efficacy of this compound in a DSS-induced colitis model in female BALB/c mice.[4]

Table 1: Effect of this compound on Disease Activity Index (DAI)

| Treatment Group | Day 5 | Day 8 | Day 11 | Day 14 |

| Control (Water) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| DSS + Vehicle | 1.8 ± 0.2 | 2.9 ± 0.3 | 3.5 ± 0.2 | 3.1 ± 0.3 |

| DSS + this compound (2 mg/kg) | 1.8 ± 0.2 | 2.1 ± 0.2 | 2.3 ± 0.3 | 1.9 ± 0.3 |

| DSS + this compound (5 mg/kg) | 1.8 ± 0.2 | 1.9 ± 0.2 | 2.0 ± 0.3 | 1.5 ± 0.3 |

*p < 0.05 compared to DSS + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Percent Change in Body Weight

| Treatment Group | Day 5 | Day 8 | Day 11 | Day 14 |

| Control (Water) | +2.5% | +4.0% | +5.5% | +7.0% |

| DSS + Vehicle | -3.0% | -8.5% | -14.0% | -10.0% |

| DSS + this compound (2 mg/kg) | -3.0% | -5.0% | -7.5% | -4.0% |

| DSS + this compound (5 mg/kg) | -3.0% | -4.0% | -6.0% | -2.5% |

*p < 0.05 compared to DSS + Vehicle.

Table 3: Macroscopic and Microscopic Scores of Colonic Damage at Day 14

| Treatment Group | Macroscopic Score | Microscopic Score |

| Control (Water) | 0.0 ± 0.0 | 0.0 ± 0.0 |

| DSS + Vehicle | 3.8 ± 0.2 | 3.7 ± 0.2 |

| DSS + this compound (2 mg/kg) | 2.5 ± 0.3 | 2.4 ± 0.3 |

| DSS + this compound (5 mg/kg) | 2.1 ± 0.3 | 2.0 ± 0.3 |

*p < 0.05 compared to DSS + Vehicle. Data are presented as mean ± SEM.

Table 4: Colonic Heatshock Protein 70 (HSP70) Induction

| Treatment Group | Relative HSP70 Expression |

| DSS + Vehicle | 1.0 |

| DSS + this compound (5 mg/kg) | Significantly Increased* |

*Denotes a pronounced induction of HSP70 protein in the colon when compared with the vehicle control.[4]

Experimental Protocols

DSS-Induced Colitis Model and this compound Treatment

This protocol describes the induction of acute colitis using DSS and the therapeutic administration of this compound.

Materials:

-

Female BALB/c mice (8-10 weeks old)

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da

-

This compound

-

Vehicle for this compound (e.g., 0.5% w/v carboxymethyl cellulose)

-

Standard laboratory animal housing and supplies

-

Drinking bottles

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

-

Induction of Colitis:

-

Prepare a 5% (w/v) DSS solution by dissolving DSS in autoclaved drinking water.

-

Provide the 5% DSS solution to the experimental groups of mice ad libitum in their drinking bottles.[4] Fresh DSS solution should be provided every other day.[4]

-

The control group receives regular autoclaved drinking water throughout the study.[4]

-

Continue DSS administration until study day 11.[4] From day 12 to day 14, provide regular drinking water.[4]

-

-

Animal Grouping and Treatment:

-

On day 5, after colitis has been established, randomize the mice into treatment groups based on their body weight and Disease Activity Index (DAI) scores to ensure even distribution of disease severity.[4]

-

Treatment groups may include:

-

Group 1: DSS + Vehicle

-

Group 2: DSS + this compound (2 mg/kg/day)

-

Group 3: DSS + this compound (5 mg/kg/day)

-

-

Prepare this compound in the appropriate vehicle at the desired concentrations.

-

Administer this compound or vehicle orally (p.o.) once daily from day 5 until the end of the study (day 14).[4]

-

-

Monitoring:

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the DAI score (see Protocol 2).[1][8]

-

Observe the general health and behavior of the animals. Humane endpoints should be established in accordance with institutional guidelines. A common endpoint is a loss of 20-25% of initial body weight.[1]

-

-

Termination and Sample Collection:

-

At the end of the study (day 14), euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histological analysis (Protocol 3) and myeloperoxidase (MPO) activity assay (Protocol 4).

-

Disease Activity Index (DAI) Scoring

The DAI is a composite score used to assess the clinical severity of colitis.[9][10]

Procedure:

-

Record the body weight, stool consistency, and rectal bleeding for each mouse daily.

-

Assign a score for each parameter according to the criteria in Table 5.

-

The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

Table 5: DAI Scoring Criteria

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | No loss | Normal, well-formed pellets | No blood |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stools | Slight bleeding |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

Note: Some scoring systems combine stool consistency and rectal bleeding. The system presented here is a common adaptation.[10][11]

Histological Analysis of the Colon

Histological assessment is crucial for evaluating the extent of inflammation and tissue damage.

Materials:

-

10% neutral buffered formalin

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and eosin (H&E) stain

-

Microscope

Procedure:

-

Fixation: Fix a segment of the distal colon in 10% neutral buffered formalin for 24 hours.

-

Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

-

Staining: Deparaffinize and rehydrate the sections, then stain with H&E.

-

Scoring: Examine the stained sections under a microscope. Score the severity of colitis based on the criteria in Table 6. This includes evaluating the loss of crypts, infiltration of inflammatory cells, and ulceration.[2][4]

Table 6: Histological Scoring Criteria for Colitis

| Score | Histological Features |

| 0 | Normal colonic mucosa and submucosa |

| 1 | Minimal inflammation with scattered inflammatory cells in the lamina propria |

| 2 | Mild inflammation with increased inflammatory cells and focal crypt damage |

| 3 | Moderate inflammation with widespread inflammatory cell infiltration, gland distortion, and mucosal erosion |

| 4 | Severe inflammation with extensive inflammatory cell infiltration, loss of crypts, and ulceration |

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found predominantly in neutrophils, and its activity in the colon is a quantitative marker of neutrophil infiltration and inflammation.[12][13]

Materials:

-

Colon tissue sample

-

Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)

-

Homogenizer

-

Centrifuge

-

Spectrophotometer

-

o-dianisidine dihydrochloride

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

Tissue Homogenization:

-

Weigh a pre-chilled colon tissue sample.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Subject the homogenate to freeze-thaw cycles to ensure complete cell lysis.

-

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.

-

Assay:

-

Collect the supernatant.

-

In a 96-well plate, add a small volume of the supernatant.

-

Add the assay reagent containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.

-

Measure the change in absorbance over time at 450 nm using a spectrophotometer.

-

-

Calculation: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.

Visualizations

Caption: Mechanism of action of this compound in ameliorating colitis.

Caption: Experimental workflow for this compound in DSS-induced colitis.

References

- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for TRC160334 Administration in Murine Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of TRC160334, a novel hypoxia-inducible factor (HIF) hydroxylase inhibitor, in murine models of colitis.

Mechanism of Action

This compound is a small molecule inhibitor of HIF hydroxylases.[1][2] Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions or in the presence of a HIF hydroxylase inhibitor like this compound, HIF-α hydroxylation is prevented, leading to its stabilization and accumulation.[3][4] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[4][5] This transcriptional activation upregulates a suite of genes involved in cellular adaptation to hypoxia, including those that enhance intestinal barrier function and promote mucosal healing.[1][6][7]

Experimental Protocols

This compound has been evaluated in two primary murine models of colitis: 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, which mimics Crohn's disease, and dextran sulfate sodium (DSS)-induced colitis, which resembles ulcerative colitis.[1][2][6][7]

TNBS-Induced Colitis (Prophylactic Model)

This model is used to assess the prophylactic efficacy of this compound.

Materials:

-

Male BALB/c mice[2]

-

2,4,6-trinitrobenzene sulfonic acid (TNBS)

-

Ethanol

-

This compound

-

Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)

Procedure:

-

Animal Acclimation: Acclimate male BALB/c mice for at least one week before the experiment.

-

Grouping: Divide mice into a vehicle control group and a this compound treatment group.

-

This compound Administration: Administer this compound or vehicle orally once daily for a specified period (e.g., 4 days).[1]

-

Induction of Colitis: On day 0, after 16 hours of fasting, induce colitis by intrarectal administration of TNBS (1.5 mg in 0.1 mL of 50% ethanol) using a flexible catheter inserted 4 cm proximally to the anus.[1][2] To ensure proper distribution, hold the mice in a vertical head-down position for 45 seconds after instillation.[1]

-

Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study (e.g., day 4), euthanize the mice and collect colonic tissue for macroscopic and microscopic scoring of damage, as well as for biomarker analysis (e.g., HSP70 induction).[1]

DSS-Induced Colitis (Therapeutic Model)

This model is employed to evaluate the therapeutic potential of this compound.

Materials:

-

Female BALB/c mice[2]

-

Dextran sulfate sodium (DSS)

-

This compound

-

Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)

Procedure:

-

Animal Acclimation: Acclimate female BALB/c mice for at least one week.

-

Induction of Colitis: Induce colitis by administering 5% DSS in the drinking water ad libitum for a specified period (e.g., 5-7 days).[1][8]

-

Grouping and Treatment Initiation: On day 5, when colitis symptoms are apparent, group the mice and initiate oral treatment with vehicle or this compound (e.g., 2 mg/kg/day and 5 mg/kg/day) once daily.[1]

-

Monitoring: Monitor the mice daily for changes in body weight and DAI.

-

Endpoint Analysis: Continue treatment and monitoring until the study endpoint (e.g., day 14).[1] Euthanize the animals and collect colonic tissue for macroscopic and microscopic evaluation.

Data Presentation

The efficacy of this compound in murine colitis models is assessed by several quantitative parameters.

Table 1: Efficacy of this compound in TNBS-Induced Colitis in Male BALB/c Mice

| Treatment Group | Mean Disease Activity Index (DAI) Score | Mean Macroscopic Score | Mean Histological Score | Mean Percent Change in Body Weight |

| Vehicle | 2.5 ± 0.2 | 4.1 ± 0.3 | 4.5 ± 0.4 | -21.6% ± 1.6% |

| This compound | 1.4 ± 0.2 | 2.2 ± 0.3 | 2.1 ± 0.3 | -13.1% ± 1.8% |

| *Data are represented as mean ± standard error of the mean. P<0.05 versus the vehicle group.[1] |

Table 2: Efficacy of this compound in DSS-Induced Colitis in Female BALB/c Mice

| Treatment Group | Mean Disease Activity Index (DAI) Score | Survival Rate |

| Vehicle | 3.8 ± 0.2 | 18% |

| This compound (2 mg/kg/day) | 2.9 ± 0.3 | - |

| This compound (5 mg/kg/day) | 2.4 ± 0.2 | 42% |

| *Data are represented as mean ± standard error of the mean. P<0.05 versus the vehicle group.[1][5] |

Pharmacokinetic Studies

While specific pharmacokinetic parameters for this compound in mice were not detailed in the reviewed literature, a general protocol for conducting such studies is provided below.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and bioavailability) of this compound in mice after oral and intravenous administration.

Materials:

-

Male or female mice (e.g., C57BL/6)[9]

-

This compound

-

Formulation for oral and intravenous administration

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Dosing:

-

Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[10]

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters and determine the oral bioavailability.

References

- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia-Inducible Factor 1-Alpha Stabilizers in the Treatment of Inflammatory Bowel Diseases: Oxygen as a Novel IBD Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Establishment of a mouse model of inflammatory bowel disease using dextran sulfate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing TRC160334 Efficacy in Murine Colitis Models Using the Disease Activity Index

References

- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yeasenbio.com [yeasenbio.com]

- 3. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. socmucimm.org [socmucimm.org]

- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 8. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Research SOP: Important points for TNBS Induced Colitis Model in Mouse [researchsop.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Cytokine mRNA Expression with TRC160334

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TRC160334, a novel hypoxia-inducible factor (HIF) hydroxylase inhibitor, to modulate and measure cytokine mRNA expression in preclinical inflammatory bowel disease (IBD) models. The provided protocols and information are intended to assist in the design and execution of experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor of HIF prolyl hydroxylases. By inhibiting these enzymes, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to the activation of the HIF signaling pathway. This pathway plays a crucial role in the cellular response to low oxygen levels and has been identified as a key regulator of intestinal barrier function and inflammation. In murine models of colitis, this compound has been shown to ameliorate disease by inducing cytoprotective heat shock protein 70 (HSP70) and modulating the expression of key inflammatory cytokines.[1][2]

Mechanism of Action: HIF-1α Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. This compound inhibits PHDs, preventing HIF-1α hydroxylation and subsequent degradation. This allows HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1α/β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is central to the therapeutic effects of this compound in IBD models.

Caption: HIF-1α signaling under normoxic vs. hypoxic/TRC160334 conditions.

Modulation of Cytokine mRNA Expression

Treatment with this compound in a dextran sulfate sodium (DSS)-induced colitis model has demonstrated a clear immunomodulatory effect. This is characterized by a trend towards the reduction of pro-inflammatory cytokine mRNA and an elevation of anti-inflammatory cytokine mRNA in the colon tissue.[1]

Data Presentation

The following table summarizes the observed trends in cytokine mRNA expression following this compound treatment in a murine colitis model. The results are expressed as fold induction relative to the DSS control group.[1]

| Cytokine | Type | Effect of this compound Treatment |

| TNF-α | Pro-inflammatory | Trend of reduction |

| IFN-γ | Pro-inflammatory | Trend of reduction |

| IL-10 | Anti-inflammatory | Elevation |

Note: The precise quantitative fold-change data and statistical analyses are detailed in the supplementary information (Figure S3) of the cited publication by Gupta et al., 2014.[1]

Experimental Protocols

This section provides a detailed methodology for measuring cytokine mRNA expression in colonic tissue from a murine colitis model treated with this compound.

Experimental Workflow

Caption: Overview of the experimental workflow.

1. Induction of Colitis (DSS Model)

-

Animals: Female BALB/c mice are commonly used.

-

Induction: Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water ad libitum for a period of 5 to 7 days to induce acute colitis.

-

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

2. This compound Administration

-

Formulation: Prepare this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose.

-

Dosing: Administer this compound orally (p.o.) at a dose range of 1-10 mg/kg body weight once daily. The treatment can be initiated either prophylactically (before or at the time of DSS administration) or therapeutically (after the onset of clinical signs of colitis).

3. Colon Tissue Collection and Preparation

-

At the end of the treatment period, euthanize the mice.

-

Excise the colon and measure its length.

-

Open the colon longitudinally and gently clean it with ice-cold phosphate-buffered saline (PBS) to remove fecal matter.

-

Collect sections of the distal colon for RNA analysis and snap-freeze them in liquid nitrogen. Store at -80°C until further processing.

4. RNA Isolation

-

Homogenize the frozen colon tissue (approximately 30-50 mg) in a suitable lysis buffer (e.g., TRIzol reagent) using a mechanical homogenizer.

-

Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio should be ~2.0).

5. cDNA Synthesis

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.

6. Quantitative Real-Time PCR (qRT-PCR)

-

Prepare the qRT-PCR reaction mixture using a suitable master mix (e.g., SYBR Green or TaqMan), forward and reverse primers for the target genes (TNF-α, IFN-γ, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.

-

Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

Primer Sequences (Mus musculus)

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CCCGAATTCGGAAAGGACTTA |

| IFN-γ | ATGAACGCTACACACTGCATCA | GAGCTCATTGAATGCTTGGTCA |

| IL-10 | GCTGGAGGACTTTAAGGGTTACCT | GTTTTCAGGGATGAAGCGGCT |

| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

7. Data Analysis

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative mRNA expression levels using the ΔΔCt method.

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each sample (ΔΔCt = ΔCtsample - ΔCtcontrol).

-

The fold change in gene expression is calculated as 2-ΔΔCt.

-

Conclusion

This compound represents a promising therapeutic agent for IBD by targeting the HIF-1α pathway and modulating the inflammatory response. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this compound on cytokine mRNA expression and to further elucidate its mechanism of action in preclinical models of colitis. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of HIF hydroxylase inhibitors in inflammatory diseases.

References

- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TRC160334 in Ulcerative Colitis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design and protocols for evaluating the efficacy of TRC160334, a novel hypoxia-inducible factor (HIF) hydroxylase inhibitor, in preclinical models of ulcerative colitis. The information is based on findings that demonstrate the therapeutic potential of this compound in ameliorating inflammatory bowel disease (IBD).[1][2][3][4][5]

Mechanism of Action

This compound is a pharmacological agent that inhibits HIF hydroxylase.[1][4][5][6] This inhibition leads to the stabilization and activation of Hypoxia-Inducible Factor (HIF).[1][6] Activated HIF upregulates a suite of target genes that are crucial for maintaining intestinal barrier function.[1] One such critical protein induced is Heat Shock Protein 70 (HSP70), which has cytoprotective effects in the inflamed colon.[1][2][5] This mechanism of action suggests that this compound can promote mucosal healing, a key therapeutic goal in ulcerative colitis.[1][2][3]

Signaling Pathway

The signaling pathway initiated by this compound involves the inhibition of HIF hydroxylase, leading to the stabilization of the HIF-1α subunit. This allows it to dimerize with HIF-1β, translocate to the nucleus, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.

Caption: this compound signaling pathway in intestinal epithelial cells.

Experimental Design and Protocols

This compound has been evaluated in murine models of colitis using both prophylactic and therapeutic treatment regimens.[1][2][4] The primary model relevant to ulcerative colitis is the Dextran Sulfate Sodium (DSS)-induced colitis model.[1][2][5]

Therapeutic Efficacy in DSS-Induced Colitis

This protocol is designed to assess the therapeutic efficacy of this compound in an established colitis model that simulates human ulcerative colitis.[1][2][5]

Animal Model:

-

Species: Mouse (e.g., female BALB/c)[1]

Induction of Colitis:

-

Administer 5% (w/v) DSS in drinking water for 5 consecutive days to induce acute colitis.

-

After 5 days, replace the DSS solution with regular drinking water.

Treatment Protocol:

-

Initiate treatment with this compound or vehicle control on day 5, after the induction of colitis.

-

Administer this compound orally once daily.

-

Continue treatment for a predefined period (e.g., 4 days).

Endpoint Evaluation:

-

Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

-

Post-Mortem Analysis (at the end of the study):

Caption: Experimental workflow for therapeutic DSS-induced colitis model.

Prophylactic Efficacy in TNBS-Induced Colitis

While the 2,4,6-trinitrobenzene sulfonic acid (TNBS) model is more representative of Crohn's disease, a prophylactic study design in this model has also been used to evaluate this compound.[1][2][5]

Animal Model:

-

Species: Mouse (e.g., male BALB/c)[1]

Treatment Protocol:

-

Administer this compound or vehicle control orally for a predefined period (e.g., 10 days).

Induction of Colitis:

-

On the final day of treatment, intrarectally administer TNBS in 50% ethanol to induce colitis.

Endpoint Evaluation:

-

Post-Induction Monitoring: Monitor body weight and other clinical signs.

-

Post-Mortem Analysis (typically 3 days post-induction):

-

Assess macroscopic and microscopic colonic damage.

-

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in the DSS-induced colitis model.

Table 1: Effect of this compound on Disease Endpoints in DSS-Induced Colitis

| Treatment Group | Mean Disease Activity Index (DAI) Score | Mean Histological Score | Mean Percent Change in Body Weight |

| Vehicle | 3.71 ± 0.18 | High | Significant Loss |

| This compound | Dose-dependent reduction | Dose-dependent reduction | Attenuated loss* |

-

P < 0.05 versus the DSS group. Data are represented as mean ± standard error of the mean.[1]

Table 2: Key Outcomes of this compound Treatment in Murine Colitis Models

| Parameter | Observation | Model |

| Body Weight | Attenuated rate of fall[1][2][5] | DSS & TNBS |

| Disease Activity Index (DAI) | Significant improvement[1][2][5] | DSS |

| Macroscopic & Microscopic Scores | Significant improvement[1][2][5] | DSS & TNBS |

| HSP70 Induction | Pronounced induction in the colon[1][2][5] | DSS |

Conclusion

The experimental data strongly support the therapeutic potential of this compound in the treatment of ulcerative colitis.[1][2][3][4] The oral administration route enhances its clinical applicability.[1] The detailed protocols and established endpoints provide a robust framework for further investigation and development of this compound and other HIF hydroxylase inhibitors for IBD.

References

- 1. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging of TRC160334

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC160334 is a novel small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, which leads to the stabilization and activation of HIF-1α.[1][2][3] This activation triggers a cascade of downstream genes that play a crucial role in cellular adaptation to hypoxia, including promoting barrier function and reducing inflammation.[4][5] Preclinical studies have demonstrated the therapeutic potential of this compound in murine models of inflammatory bowel disease (IBD), where it ameliorates colitis.[1][2][6]

Traditional methods for assessing the efficacy of this compound in these models have relied on macroscopic scores, histology, and measurements of body weight and disease activity index (DAI).[1][7] While valuable, these methods are often terminal and provide limited real-time, longitudinal data on the drug's mechanism of action and therapeutic effect. In vivo imaging techniques offer a powerful, non-invasive approach to dynamically monitor the pharmacodynamics and efficacy of this compound in living animals, providing deeper insights into its biological activity.[8]

These application notes provide an overview of and detailed protocols for utilizing various in vivo imaging modalities to study this compound, with a focus on bioluminescence imaging (BLI), positron emission tomography (PET), and fluorescence imaging.

HIF-1α Signaling Pathway

This compound's mechanism of action is centered on the stabilization of HIF-1α. Understanding this pathway is critical for designing and interpreting in vivo imaging studies.

References

- 1. PET Imaging of Inflammation Biomarkers [thno.org]

- 2. scispace.com [scispace.com]

- 3. Correlation between [68Ga]Ga-FAPI-46 PET imaging and HIF-1 immunohistochemical analysis in cervical cancer: proof-of-concept [repository.up.ac.za]

- 4. Detection of the Onset of Ischemia and Carcinogenesis by Hypoxia-Inducible Transcription Factor-Based In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo dynamic imaging of intestinal motions using diet-related autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. signosisinc.com [signosisinc.com]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

Application Notes and Protocols for Testing TRC160334 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRC160334 is a potent and novel small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2][3] Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the alpha subunit of the hypoxia-inducible factor (HIF-α), targeting it for proteasomal degradation.[4][5][6] By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and nuclear accumulation of HIF-α.[1][4] This, in turn, promotes the transcription of various target genes that are crucial for cellular adaptation to hypoxia, including those involved in erythropoiesis, angiogenesis, and cell survival.[4][7] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Mechanism of Action: HIF-1α Stabilization

The primary mechanism of this compound is the inhibition of PHD enzymes, which prevents the hydroxylation and subsequent degradation of HIF-1α. This leads to the activation of downstream hypoxia-inducible pathways.

Caption: Mechanism of this compound action on the HIF-1α signaling pathway.

Data Summary

The following table summarizes the quantitative data on the dose-dependent activity of this compound in Hep3B cells.

| Cell Line | Target Gene | EC50 Value | Assay Type |

| Hep3B | Erythropoietin (EPO) | 84 µM | Gene Expression |

| Hep3B | Adrenomedullin | 91 µM | Gene Expression |

Table 1: Dose-dependent induction of HIF target genes by this compound in Hep3B cells.[4]

Experimental Protocols

HIF-1α Stabilization Assay via Western Blot

This assay directly measures the accumulation of HIF-1α protein in response to this compound treatment.

Caption: Experimental workflow for HIF-1α stabilization assay.

Protocol:

-

Cell Culture: Culture Hep3B cells in appropriate media and conditions until they reach 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.

-

Analysis: Quantify the band intensities to determine the dose-dependent increase in HIF-1α stabilization.

Hypoxia Response Element (HRE) Reporter Assay

This assay measures the transcriptional activity of HIF-1α by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an HRE promoter.[8][9]

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HeLa, U2OS) with a plasmid containing a luciferase gene driven by an HRE promoter and a control plasmid (e.g., Renilla luciferase) for normalization.[8][9]

-

Treatment: After 24 hours, treat the transfected cells with a dose range of this compound and a vehicle control.

-

Cell Lysis: After the desired incubation period (e.g., 18-24 hours), lyse the cells using the reporter lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. Plot the fold-change in luciferase activity relative to the vehicle control to determine the dose-response of this compound-induced HIF transcriptional activation.

Target Gene Expression Analysis via RT-qPCR

This assay quantifies the mRNA levels of HIF target genes that are upregulated by this compound treatment.

Caption: Workflow for target gene expression analysis using RT-qPCR.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells (e.g., Hep3B) with this compound as described in the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for HIF target genes (e.g., EPO, adrenomedullin, VEGF) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Use a suitable qPCR master mix (e.g., SYBR Green).

-

-

Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method. Plot the fold-change in expression relative to the vehicle-treated control to assess the dose-dependent effect of this compound.

Conclusion

The described cell-based assays provide a comprehensive framework for characterizing the in vitro activity of this compound. These protocols can be adapted to various cell lines and research contexts to elucidate the functional consequences of PHD inhibition and HIF-1α stabilization. Consistent and reproducible data from these assays are crucial for the preclinical development and validation of this compound and other HIF hydroxylase inhibitors.

References

- 1. Treatment with a novel hypoxia-inducible factor hydroxylase inhibitor (this compound) ameliorates ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. karger.com [karger.com]